
N,N'-1,3-phenylenebis(3-methylbutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,3-phenylenebis(3-methylbutanamide) is a chemical compound that is commonly referred to as PBMB. This compound has been widely studied for its potential applications in various scientific research fields. PBMB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
PBMB has been studied for its potential applications in various scientific research fields. One of the most promising applications of PBMB is in the field of cancer research. PBMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, PBMB has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
PBMB has also been studied for its potential applications in the field of neuroscience. PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, making it a potential treatment for neurological disorders such as depression and anxiety.
Wirkmechanismus
The mechanism of action of PBMB is not fully understood. However, it is believed that PBMB exerts its effects by modulating the activity of certain enzymes and receptors in the body. PBMB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
PBMB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that PBMB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. PBMB has also been shown to enhance the cytotoxicity of certain chemotherapeutic agents.
In addition to its effects on cancer cells, PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin in vitro. PBMB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PBMB in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, PBMB has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using PBMB in lab experiments is that its mechanism of action is not fully understood. Additionally, PBMB has been shown to have variable effects depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are a number of future directions for research on PBMB. One area of future research is to better understand the mechanism of action of PBMB. Additionally, further studies are needed to determine the optimal conditions for using PBMB as an adjuvant therapy for cancer treatment.
Another area of future research is to explore the potential applications of PBMB in the field of neuroscience. Further studies are needed to determine the optimal conditions for using PBMB as a treatment for neurological disorders such as depression and anxiety.
In conclusion, PBMB is a promising compound that has potential applications in various scientific research fields. Further research is needed to better understand its mechanism of action and to determine the optimal conditions for using PBMB in lab experiments and as a potential therapy for cancer and neurological disorders.
Synthesemethoden
PBMB can be synthesized by reacting 1,3-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields PBMB as a white crystalline solid with a yield of approximately 70%.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)8-15(19)17-13-6-5-7-14(10-13)18-16(20)9-12(3)4/h5-7,10-12H,8-9H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYGQFAGUDRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diylbis(3-methylbutanamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
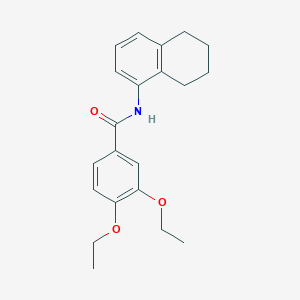
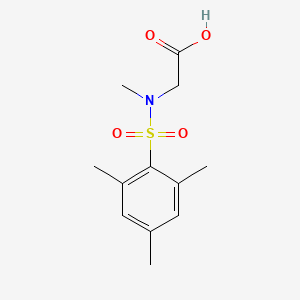
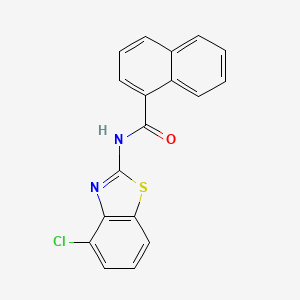
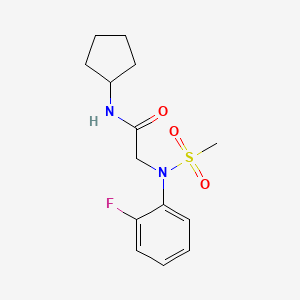
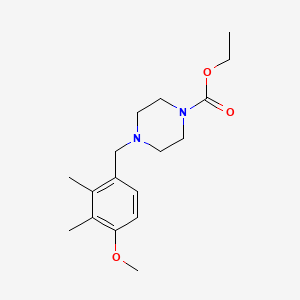
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)
![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)